4-Chlorobenzoic acid, 3,5-dimethylphenyl ester
Overview
Description
4-Chlorobenzoic acid, 3,5-dimethylphenyl ester is an organic compound with the molecular formula C15H13ClO2 and a molecular weight of 260.716 . It is a derivative of benzoic acid and is characterized by the presence of a chlorine atom at the 4-position of the benzoic acid moiety and two methyl groups at the 3 and 5 positions of the phenyl ester moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chlorobenzoic acid, 3,5-dimethylphenyl ester typically involves the esterification of 4-chlorobenzoic acid with 3,5-dimethylphenol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions with an appropriate solvent like toluene or dichloromethane to facilitate the removal of water formed during the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations can further optimize the production process.
Chemical Reactions Analysis
Types of Reactions
4-Chlorobenzoic acid, 3,5-dimethylphenyl ester can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar solvents such as ethanol or dimethylformamide (DMF).
Hydrolysis: Strong acids like hydrochloric acid or bases like sodium hydroxide are used, and the reactions are often performed under reflux conditions.
Major Products Formed
Substitution Reactions: Products include substituted derivatives of the original ester.
Hydrolysis: The major products are 4-chlorobenzoic acid and 3,5-dimethylphenol.
Scientific Research Applications
4-Chlorobenzoic acid, 3,5-dimethylphenyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in organic reactions.
Biology: It may be used in studies involving enzyme inhibition or as a model compound for studying ester hydrolysis.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Chlorobenzoic acid, 3,5-dimethylphenyl ester involves its interaction with specific molecular targets, depending on the context of its use. For example, in hydrolysis reactions, the ester bond is cleaved by nucleophilic attack, leading to the formation of the corresponding acid and alcohol. The molecular pathways involved in its biological activity would depend on the specific enzymes or receptors it interacts with .
Comparison with Similar Compounds
Similar Compounds
4-Chlorobenzoic acid: A simpler derivative with a chlorine atom at the 4-position of benzoic acid.
3,5-Dimethylphenol: The phenolic counterpart with two methyl groups at the 3 and 5 positions.
4-Chlorobenzoic acid, 3,4-dimethylphenyl ester: A similar ester with methyl groups at different positions on the phenyl ring.
Uniqueness
4-Chlorobenzoic acid, 3,5-dimethylphenyl ester is unique due to the specific positioning of the chlorine and methyl groups, which can influence its reactivity and interactions in chemical and biological systems. This unique structure can lead to distinct properties and applications compared to its similar compounds .
Properties
IUPAC Name |
(3,5-dimethylphenyl) 4-chlorobenzoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClO2/c1-10-7-11(2)9-14(8-10)18-15(17)12-3-5-13(16)6-4-12/h3-9H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAEMEZNLFVUKMH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OC(=O)C2=CC=C(C=C2)Cl)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.71 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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